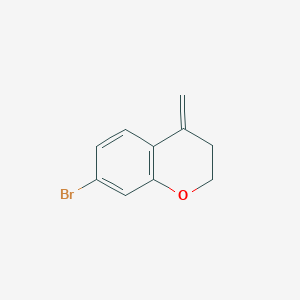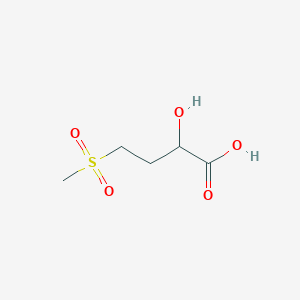
Kynurenine impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kynurenine impurity 3 is a compound that is part of the kynurenine pathway, which is the primary route for the catabolism of tryptophan in mammalian cells. This pathway is responsible for the production of several bioactive metabolites that play crucial roles in various physiological processes, including immune response modulation and neuroprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 3 typically involves the hydroxylation of L-kynurenine. This reaction is catalyzed by the enzyme kynurenine 3-monooxygenase, which uses NADPH and molecular oxygen as co-factors to convert L-kynurenine into 3-hydroxy-L-kynurenine . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes that involve the use of genetically engineered microorganisms. These microorganisms are designed to overexpress kynurenine 3-monooxygenase, thereby increasing the yield of 3-hydroxy-L-kynurenine. The process involves fermentation, followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Kynurenine impurity 3 undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce quinolinic acid, a neurotoxic compound.
Reduction: Under certain conditions, it can be reduced back to L-kynurenine.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, NADPH, and various oxidizing and reducing agents. The conditions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts .
Major Products Formed
The major products formed from the reactions of this compound include quinolinic acid, kynurenic acid, and anthranilic acid. These products have significant biological activities and are involved in various physiological processes .
Wissenschaftliche Forschungsanwendungen
Kynurenine impurity 3 has several scientific research applications, including:
Wirkmechanismus
Kynurenine impurity 3 exerts its effects primarily through its role in the kynurenine pathway. It acts as a substrate for kynurenine 3-monooxygenase, leading to the production of 3-hydroxy-L-kynurenine. This compound can then be further metabolized to produce other bioactive metabolites, such as quinolinic acid and kynurenic acid. These metabolites interact with various molecular targets, including receptors and enzymes, to modulate immune responses and neuroprotective mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds in the kynurenine pathway include:
- L-kynurenine
- 3-hydroxykynurenine
- Kynurenic acid
- Anthranilic acid
- Quinolinic acid
Uniqueness
Kynurenine impurity 3 is unique due to its specific role as an intermediate in the kynurenine pathway. It serves as a crucial branch point, leading to the production of both neuroprotective and neurotoxic metabolites. This dual role makes it a significant compound for studying the balance between neuroprotection and neurotoxicity in various diseases .
Eigenschaften
Molekularformel |
C5H10O5S |
|---|---|
Molekulargewicht |
182.20 g/mol |
IUPAC-Name |
2-hydroxy-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C5H10O5S/c1-11(9,10)3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI-Schlüssel |
AQJVOULVOGJUTR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13044620.png)
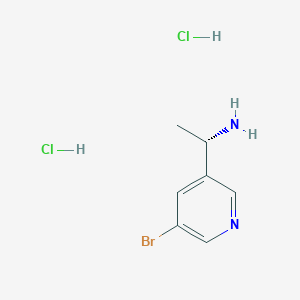

![(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044649.png)
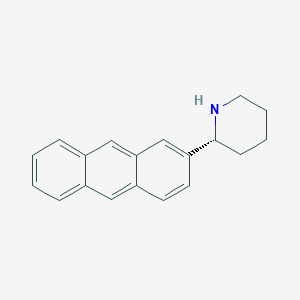


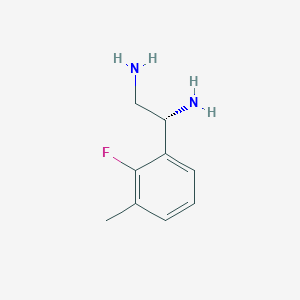
![(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044662.png)

![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)

